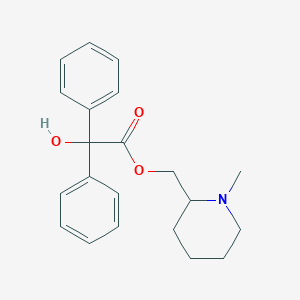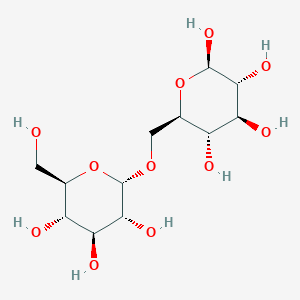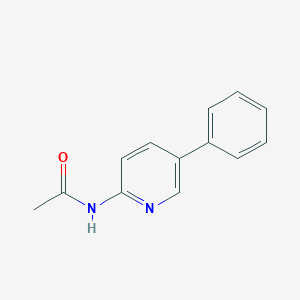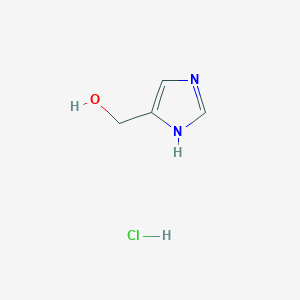
N-Methylpiperidinyl-2-methyl benzilate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-N-Methylpiperidyl benzilate (NMPB), a high affinity antagonist for muscarinic cholinergic receptors, involves the N-[11C]methylation of 4-piperidylbenzilate. This process yields the compound in high specific activities and sufficient yields for in vivo evaluation in small animals. The synthesis approach provides a foundation for the exploration of NMPB's potential in positron emission tomography (PET) applications (Mulholland et al., 1995).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-amino-4-methylpyridinium benzilate, has been thoroughly analyzed using techniques like FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. These studies confirm the presence of characteristic functional groups and establish the molecular structure, providing a detailed understanding of the compound's chemical framework (Madhankumar, Muthuraja, & Dhandapani, 2020).
Chemical Reactions and Properties
The chemical reactions involving N-methylpiperidin-4-one-O-benzyloximes, which share a structural resemblance with N-Methylpiperidinyl-2-methyl benzilate, have been studied to understand the compound's behavior and properties. This research provides insights into the conformational preferences and the effects of substitution on the chemical properties of these compounds (Parthiban, Rani, & Kabilan, 2009).
Physical Properties Analysis
The physical properties of compounds similar to N-Methylpiperidinyl-2-methyl benzilate have been analyzed through thermogravimetric and differential thermal analyses, assessing their thermal stability and providing a basis for understanding the physical characteristics of N-Methylpiperidinyl-2-methyl benzilate (Madhankumar, Muthuraja, & Dhandapani, 2020).
Applications De Recherche Scientifique
Radiopharmaceutical Development
N-Methylpiperidinyl-2-methyl benzilate (NMPB) has been synthesized in carbon-11-labeled form for in vivo evaluation in small animals. This compound, due to its high affinity for the muscarinic cholinergic receptor, is significant in the development of radiopharmaceuticals. Research has shown that the time-dependent regional brain distributions in rats and mice are consistent with muscarinic cholinergic receptor distributions. Such developments have potential applications in positron emission tomography (PET) imaging (Mulholland et al., 1995).
Metabolism Studies
The biotransformation of propiverine hydrochloride, a compound related to NMPB, has been extensively studied. Propiverine is metabolized into several compounds, including N-methylpiperidinyl(4)-benzilate. Understanding the metabolism of such compounds is crucial for the development of effective and safe pharmaceuticals (Göber et al., 1988).
Chemical Synthesis and Derivatives
Research into the synthesis of N-Methylpiperidinyl-2-methyl benzilate derivatives is significant for creating novel compounds with potential therapeutic applications. For instance, the synthesis of new S,N-disubstituted derivatives of 5 -(4-methylpiperidino)methyl-2-thiouracil demonstrates the scope of chemical modifications that can be made to related compounds (Pospieszny & Wyrzykiewicz, 2008).
Receptor Imaging
In the field of receptor imaging, particularly in the thorax with PET, NMPB and its derivatives are essential. They are used in imaging of receptors in the sympathetic and parasympathetic systems of the heart and lung, highlighting their significance in human applications of PET. This application is crucial for understanding various cardiovascular and respiratory diseases (Elsinga et al., 2004).
Neurological Research
NMPB and its derivatives are also used in neurological research, particularly in studying acetylcholinesterase (AChE) activity. Radiolabeled N-methylpiperidinyl esters have been synthesized as potential in vivo substrates for AChE, aiding in understanding the enzymatic activity in the human brain (Nguyen et al., 1998).
Propriétés
IUPAC Name |
(1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-22-15-9-8-14-19(22)16-25-20(23)21(24,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19,24H,8-9,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIFQNHBSLKZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpiperidinyl-2-methyl benzilate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)





![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)





